molecular formula C13H14N2O3S B1271960 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide CAS No. 201996-24-9

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide

Cat. No.: B1271960
CAS No.: 201996-24-9
M. Wt: 278.33 g/mol
InChI Key: BRNSSQHZVBPAEM-UHFFFAOYSA-N
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Description

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide is an organic compound with the molecular formula C13H14N2O3S. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it likely interacts with its targets in a way that affects protein structure or function.

Result of Action

As a compound used in proteomics research , it may have effects on protein structure or function, but specific effects would depend on the compound’s targets and mode of action.

Biochemical Analysis

Biochemical Properties

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and regulation . The compound acts as an inhibitor of DPP-IV, thereby influencing glucose homeostasis. Additionally, this compound interacts with other proteins involved in cellular signaling pathways, contributing to its diverse biochemical effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of G-protein-coupled receptors (GPCRs), leading to altered cellular responses . Furthermore, this compound affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DPP-IV, inhibiting its enzymatic activity . This inhibition prevents the breakdown of incretin hormones, leading to increased insulin secretion and improved glucose control. Additionally, the compound interacts with other biomolecules, such as transporters and receptors, modulating their function and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to changes in cellular responses, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved glucose regulation and enhanced insulin secretion . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism, lipid metabolism, and energy production . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic intermediates. Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it determines the concentration of the active compound at the target site.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide typically involves the reaction of 4-methoxyaniline with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

4-methoxyaniline+benzenesulfonyl chlorideThis compound\text{4-methoxyaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 4-methoxyaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as Lewis acids.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(4-methoxyphenyl)benzamide
  • 3-Amino-N-(4-methoxyphenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide
  • 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)-N-(4-methoxyphenyl)acetamide

Uniqueness

3-Amino-N-(4-methoxy-phenyl)-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group enhances its solubility and bioavailability, while the sulfonamide moiety contributes to its stability and interaction with biological targets.

Properties

IUPAC Name

3-amino-N-(4-methoxyphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-12-7-5-11(6-8-12)15-19(16,17)13-4-2-3-10(14)9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNSSQHZVBPAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252086
Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201996-24-9
Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=201996-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(4-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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